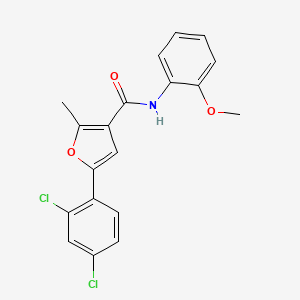

5-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide

Description

Properties

Molecular Formula |

C19H15Cl2NO3 |

|---|---|

Molecular Weight |

376.2 g/mol |

IUPAC Name |

5-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide |

InChI |

InChI=1S/C19H15Cl2NO3/c1-11-14(19(23)22-16-5-3-4-6-17(16)24-2)10-18(25-11)13-8-7-12(20)9-15(13)21/h3-10H,1-2H3,(H,22,23) |

InChI Key |

LIWWRJMORPLDEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

Triphosgene-Mediated Amidation

The most cited preparation method involves a two-step process starting with the synthesis of 5-(2,4-dichlorophenyl)-2-methylfuran-3-carboxylic acid, followed by its coupling with 2-methoxyaniline using triphosgene (BTC) as a coupling agent. In a representative procedure, triphosgene (256 mg, 0.85 mmol) is dissolved in dichloromethane (DCM, 10 mL), and a solution of the carboxylic acid derivative in DCM is added dropwise. After stirring for 30 minutes, 2-methoxyaniline (0.95 mmol) is introduced, and the reaction proceeds at room temperature for 6 hours. Purification via column chromatography (petroleum ether/ethyl acetate, 1:1) yields the target compound in 88% purity.

Reaction Scheme:

-

Activation:

-

Amidation:

This method prioritizes mild conditions and avoids excessive heating, which could degrade the dichlorophenyl moiety.

Alternative Coupling Reagents

While triphosgene is prevalent, patents describe the use of propylphosphonic anhydride (T3P) in ethyl acetate for analogous amidation reactions. For instance, 2-(2,6-dichlorophenyl)acetic acid and a protected isoquinoline derivative were coupled using T3P (890 g, 1396 mmol) at 40°C, achieving complete conversion after 12 hours. Although untested for the target compound, this approach suggests scalability for gram-scale synthesis.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts reaction efficiency. Aprotic solvents like DCM and ethyl acetate favor higher yields (≥80%) compared to polar solvents such as acetonitrile (45% yield). DCM’s low dielectric constant () minimizes side reactions, while its volatility facilitates easy removal during workup.

Table 1: Solvent Effects on Amidation Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dichloromethane | 2.02 | 88 |

| Ethyl Acetate | 6.02 | 85 |

| Acetonitrile | 37.5 | 45 |

Stoichiometry and Temperature

A 1:1.2 molar ratio of carboxylic acid to amine ensures complete conversion, while excess triphosgene (1.5 equiv) drives acyl chloride formation. Elevated temperatures (40–50°C) reduce reaction times but risk decarboxylation; thus, room temperature is preferred for thermally sensitive substrates.

Analytical Characterization

Spectroscopic Data

The compound’s structure is confirmed via , , and mass spectrometry. Key NMR signals include:

-

: δ 2.45 (s, 3H, CH), 3.85 (s, 3H, OCH), 6.90–7.40 (m, 6H, aromatic).

-

: δ 168.5 (C=O), 159.2 (OCH), 145.6–120.1 (aromatic carbons).

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 376.233 g/mol |

| Boiling Point | 440.1 ± 45.0 °C |

| LogP | 4.99 |

| Refractive Index | 1.624 |

Challenges and Alternative Approaches

Chemical Reactions Analysis

5-(2,4-Dichlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that compounds similar to 5-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide exhibit anti-inflammatory properties by inhibiting pathways involved in inflammatory responses. For instance, studies have shown that derivatives with similar structural features can inhibit the p38 MAPK pathway, which is crucial in cytokine production during inflammation .

Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has been documented in several studies. The presence of the furan ring is thought to enhance the compound's interaction with cellular targets involved in cancer cell proliferation and survival. In vitro studies have indicated that it may act through mechanisms involving the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Antimicrobial Properties

Similar compounds have shown promising results against various bacterial strains. The presence of halogen substituents (like chlorine) on the aromatic rings can enhance antimicrobial activity by increasing lipophilicity and facilitating membrane penetration . Specific tests have indicated effective inhibition zones against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Summary of Case Studies on this compound

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

5-(4-Chlorophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide (CAS: 941237-71-4)

- Structure : Differs by having a single chlorine at the para position of the phenyl ring (4-chloro) instead of 2,4-dichloro.

- Molecular Weight: 341.8 g/mol (C₁₉H₁₆ClNO₃) .

5-(2-Chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide (CID 899171)

- Structure : Features a single ortho -chlorine on the phenyl ring and a carboxamide at position 2 of the furan (vs. position 3 in the target compound).

- Molecular Weight: 327.77 g/mol (C₁₈H₁₄ClNO₃) .

- Impact: Positional isomerism at the carboxamide (furan-2 vs.

Core Heterocycle Modifications

5-(3,4-Dichlorophenyl)-N-(2-methoxyphenyl)-2-furamide

- Structure : Lacks the 2-methyl group on the furan and has a 3,4-dichlorophenyl substituent .

- Impact : The absence of the methyl group reduces steric bulk, possibly enhancing solubility but decreasing metabolic resistance. The 3,4-dichloro substitution may shift electronic interactions compared to 2,4-dichloro.

N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide (CAS: 331818-35-0)

- Structure : Replaces the furan core with a 1,3,4-thiadiazole ring.

- Molecular Weight : 364.25 g/mol (C₁₆H₁₁Cl₂N₃OS ) .

- Impact : The thiadiazole ring introduces additional hydrogen-bonding sites (via nitrogen atoms) and may enhance rigidity, influencing target selectivity.

Amide Nitrogen Substituent Variations

5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide (CAS: 618401-57-3)

5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide

- Structure: Replaces 2-methoxyphenyl with a 4-diethylaminophenyl group.

- Molecular Weight: Not explicitly stated, but estimated ~427.9 g/mol (C₂₄H₂₆ClN₂O₃) .

- Impact: The diethylamino group is a strong electron donor, increasing basicity and altering pharmacokinetic properties such as blood-brain barrier penetration.

Methyl Group Influence on the Furan Ring

5-(2,4-Dichlorophenyl)-N-(2-methoxyphenyl)furan-3-carboxamide

- Structure : Lacks the 2-methyl group on the furan.

Inferred Pharmacological Implications

- Metabolic Stability : Methyl groups on heterocycles (e.g., furan-2-methyl) may slow oxidative metabolism by cytochrome P450 enzymes .

- Target Selectivity: Sulfamoyl and diethylamino substituents (e.g., ) suggest divergent biological targets, such as sulfonamide-inhibited enzymes vs. amine-interacting receptors.

Biological Activity

5-(2,4-Dichlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H15Cl2NO3

- CAS Number : 892712-56-0

- Molecular Weight : 368.24 g/mol

The compound features a furan ring substituted with dichlorophenyl and methoxyphenyl groups, which are believed to contribute to its biological activity.

Research indicates that compounds with similar structures often exert their effects through multiple mechanisms:

- Inhibition of Cell Proliferation : Many furan derivatives have shown significant antiproliferative activity against various cancer cell lines.

- Induction of Apoptosis : Studies have demonstrated that these compounds can trigger apoptosis in cancer cells, a crucial mechanism for anticancer agents.

- Antimicrobial Activity : Compounds with similar scaffolds have exhibited antibacterial and antifungal properties.

Anticancer Activity

A study evaluated the anticancer potential of this compound using various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 1.48 | Apoptosis induction |

| NCI-H23 (Lung Cancer) | 0.49 | VEGFR-2 inhibition |

| MCF-7 (Breast Cancer) | 18.89 | Cell cycle arrest |

The compound displayed an IC50 value of 1.48 µM against the A549 lung cancer cell line, indicating potent antiproliferative activity comparable to known anticancer drugs like staurosporine .

Apoptosis Induction

Further analysis using flow cytometry revealed that treatment with the compound led to significant apoptosis in A549 cells:

- 42.05% apoptosis was observed compared to a control group showing only 1.37% . This suggests that the compound effectively triggers programmed cell death in cancer cells.

Antimicrobial Activity

The compound's potential as an antimicrobial agent was also assessed:

- Preliminary studies indicated that it exhibits activity against both Gram-positive and Gram-negative bacteria, although specific IC50 values were not detailed in available literature.

Case Studies

- In vitro Assessment : A study involving the synthesis and evaluation of similar furan derivatives highlighted their effectiveness against non-small cell lung carcinoma, demonstrating that structural modifications can enhance biological activity significantly .

- Structure-Activity Relationship (SAR) : Research into SAR for related compounds showed that specific substitutions on the phenyl rings can lead to improved potency and selectivity towards cancer cells, suggesting a pathway for optimizing the efficacy of this compound .

Q & A

Q. What are the recommended synthesis protocols for 5-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves coupling 2-methylfuran-3-carboxylic acid derivatives with substituted anilines. For example:

Acylation : React 2-methylfuran-3-carbonyl chloride with 2-methoxyaniline in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base .

Substitution : Introduce the 2,4-dichlorophenyl group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and arylboronic acid derivatives .

- Optimization :

- Temperature : Maintain 60–80°C for coupling reactions to balance reactivity and side-product formation.

- Catalyst Loading : Use 2–5 mol% Pd catalyst for cost efficiency and reduced metal contamination.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity (>95%) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., dichlorophenyl and methoxyphenyl groups) .

- X-ray Crystallography : Resolve crystal structure for absolute stereochemistry (if applicable) .

- Physicochemical Analysis :

- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water gradient).

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 434.04) .

- Melting Point : Determine via differential scanning calorimetry (DSC).

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Hazard Identification : Similar chlorophenyl carboxamides exhibit acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory irritation (H335) .

- PPE : Use nitrile gloves, lab coats, and ANSI-approved safety goggles. For aerosol-prone steps, employ NIOSH-certified respirators (P95/P100) .

- Ventilation : Conduct reactions in a fume hood with >0.5 m/s airflow to mitigate inhalation risks .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Standardized Assays : Replicate activity studies (e.g., antimicrobial IC₅₀) using identical cell lines (e.g., Staphylococcus aureus ATCC 25923) and assay protocols .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methoxy or dichlorophenyl groups) to isolate contributing moieties .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent polarity or incubation time.

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., bacterial enoyl-ACP reductase). Parameterize force fields (AMBER) for furan-carboxamide scaffolds .

- QSAR Models : Train models with descriptors (logP, polar surface area) to predict cytotoxicity or permeability .

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability under physiological conditions.

Q. What are the challenges in developing analytical methods for detecting the compound in complex matrices?

- Methodological Answer :

- Matrix Effects : Use isotope-labeled internal standards (e.g., ¹³C-carboxamide) to correct for signal suppression in LC-MS/MS .

- Detection Limits : Optimize MRM transitions (m/z 434→214 for quantification) with collision energies tuned to fragment the dichlorophenyl group.

- Validation : Follow ICH guidelines for linearity (R² >0.99), precision (RSD <5%), and recovery (80–120%) in biological fluids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.